molecular formula C15H11ClN4O2S B270045 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

Cat. No. B270045
M. Wt: 346.8 g/mol
InChI Key: WCUXZVOOAIPKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities and has been the subject of several scientific studies. In

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific enzymes or proteins in the body. For example, it has been reported that this compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide has been found to exhibit several biochemical and physiological effects. For example, this compound has been reported to exhibit antioxidant activity, which can help protect cells from damage caused by free radicals. It has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been shown to exhibit antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in more detail. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted.

Synthesis Methods

The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide involves the condensation of 2-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with 2-pyridinecarboxaldehyde to form the final product. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide has been found to exhibit a wide range of biological activities. It has been reported to possess antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. Due to these properties, this compound has potential applications in the field of medicinal chemistry.

properties

Product Name

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H11ClN4O2S/c16-11-6-2-1-5-10(11)14-19-20-15(22-14)23-9-13(21)18-12-7-3-4-8-17-12/h1-8H,9H2,(H,17,18,21)

InChI Key

WCUXZVOOAIPKHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3)Cl

Origin of Product

United States

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